oxidized Watasenia luciferin(2-)
Description
Properties
Molecular Formula |
C25H19N3O9S2-2 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
[4-[6-benzyl-5-[[2-(4-sulfonatooxyphenyl)acetyl]amino]pyrazin-2-yl]phenyl] sulfate |
InChI |
InChI=1S/C25H21N3O9S2/c29-24(15-18-6-10-20(11-7-18)36-38(30,31)32)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(13-9-19)37-39(33,34)35/h1-13,16H,14-15H2,(H,26,28,29)(H,30,31,32)(H,33,34,35)/p-2 |
InChI Key |
OIGFBCOUXJVZJQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Bioluminescence Mechanism
The bioluminescence reaction involving oxidized Watasenia luciferin(2-) is catalyzed by the enzyme Watasenia-luciferin 2-monooxygenase. The reaction can be summarized as follows:This reaction produces light and is significant for various applications, including imaging and biosensing .
Applications in Biotechnology
A. Gene Assays and Protein-Protein Interactions
Bioluminescence, facilitated by oxidized Watasenia luciferin(2-), is widely used in molecular biology for gene expression assays and studying protein-protein interactions. The light emitted from the reaction serves as a reporter signal, allowing for quantitative analysis of biological processes .
B. High-Throughput Screening
The bioluminescent properties of oxidized Watasenia luciferin(2-) are utilized in high-throughput screening (HTS) for drug discovery. This method enables researchers to quickly assess the efficacy of various compounds on biological targets by measuring light output as an indicator of activity .
C. Environmental Monitoring
Oxidized Watasenia luciferin(2-) is also employed in environmental science to detect pollutants and assess ecosystem health. The sensitivity of bioluminescent reactions allows for real-time monitoring of water quality and other environmental parameters .
Case Studies
Preparation Methods
Enzymatic Oxidation via Watasenia-Luciferin 2-Monooxygenase
The primary biological pathway for generating oxidized Watasenia luciferin(2−) involves the enzyme Watasenia-luciferin 2-monooxygenase (EC 1.13.12.8). This enzyme catalyzes the oxidation of Watasenia luciferin in the presence of molecular oxygen (O₂), yielding oxidized Watasenia luciferin(2−), carbon dioxide (CO₂), and light (hν) as products.
Chemical Synthesis and In Vitro Oxidation
While enzymatic methods dominate biological systems, chemical synthesis routes provide alternatives for laboratory-scale production. A multi-step synthesis of Watasenia luciferin and its subsequent oxidation has been documented, albeit with challenges in isolating the final product.
Synthesis of Watasenia Luciferin Precursors
The synthesis begins with pyrazine derivatives and involves the following key steps:
- Bromination : Pyrazine (2 ) is treated with N-bromosuccinimide (NBS) to form dibromopyrazine (3 ).
- Cross-coupling : A Negishi coupling reaction between 3 and benzyl zinc chloride yields benzylpyrazine (4 ).
- Amination : Suzuki–Miyaura coupling introduces an amine group, producing pyrazin-2-amine (5 ).
- Acetal formation : p-Hydroxybenzaldehyde is protected as a tert-butyldimethylsilyl (TBS) ether, reduced to benzyl alcohol (7 ), and converted to acetal 8 via Grignard reagent-mediated reactions.
Table 2: Key Intermediates in Watasenia Luciferin Synthesis
| Intermediate | Yield (%) | Key Reaction Conditions |
|---|---|---|
| 3 | 85 | NBS, DMSO/H₂O, 0°C |
| 5 | 72 | (PhCN)₂PdCl₂, dppb ligand |
| 8 | 75 | Grignard reagent, 1,2-dibromoethane |
Oxidation to Oxidized Watasenia Luciferin(2−)
Chemical oxidation of synthesized Watasenia luciferin remains challenging due to competing side reactions. However, the following approaches have shown promise:
Optimization Strategies for Enhanced Yield
pH and Buffer Selection
Luminescence intensity correlates strongly with pH, as demonstrated in Figure 1A:
- pH 7.0 : Minimal activity (<5% of maximum).
- pH 10.0 : Peak intensity (100%).
- pH >11.0 : Rapid degradation of luciferin.
Tris buffer (200 mM, pH 10) is optimal for both enzymatic and chemical oxidation.
Role of Oxidizing Agents
While O₂ is the natural oxidant, supplemental H₂O₂ significantly boosts yield:
$$
\text{Luminescence intensity} \propto [\text{H}2\text{O}2]^{0.5} \quad (\text{up to 200 mM})
$$
Higher concentrations induce substrate inhibition, reducing light output.
Table 3: Effect of H₂O₂ on Oxidation Efficiency
| [H₂O₂] (mM) | Relative Luminescence (%) |
|---|---|
| 0 | 100 |
| 50 | 220 |
| 200 | 300 |
| 500 | 150 |
Analytical Characterization of Oxidized Watasenia Luciferin(2−)
Spectroscopic Methods
Q & A
Q. What enzymatic reaction produces oxidized Watasenia luciferin(2−) during bioluminescence?
The oxidation of Watasenia luciferin(2−) is catalyzed by the enzyme Watasenia-luciferin 2-monooxygenase (EC 1.13.12.8). The reaction involves luciferin, oxygen, and decarboxylation to yield oxidized luciferin, CO₂, and light (hν). Light emission intensity is directly proportional to enzyme activity, making bioluminescence assays a primary method for quantifying this reaction .
Q. Which organism is the primary biological source of Watasenia luciferin(2−), and how is it biosynthesized?
The luciferin is derived from the Japanese firefly squid (Watasenia scintillans). Biosynthesis involves precursor molecules such as L-arginine, L-tryptophan, and L-isoleucine , though the exact pathway remains under investigation. Comparative studies with coelenterazine (a structurally similar luciferin in other organisms) suggest divergent evolutionary origins for Watasenia luciferin .
Advanced Research Questions
Q. How can HPLC and spin trapping distinguish oxidation pathways of Watasenia luciferin(2−) under reactive oxygen species (ROS)?
Methodology :
- HPLC separates oxidation products (e.g., chlorinated or nitrated derivatives) formed when luciferin reacts with hypochlorite or peroxynitrite.
- Spin trapping with electron paramagnetic resonance (EPR) identifies radical intermediates (e.g., nitrated luciferin radicals). These techniques help resolve competing oxidation mechanisms and quantify ROS-specific product yields .
Q. What experimental strategies address discrepancies in oxidation product yields across studies?
Recommendations :
Q. How do molecular dynamics simulations explain photoluminescence regulation in oxidized Watasenia luciferin(2−)?
Methodology :
- Quantum mechanical/molecular dynamics (QM/MD) simulations model the excited-state dynamics of oxidized luciferin.
- Key parameters include π-π stacking interactions, solvent effects, and protonation states of the oxyluciferin intermediate. These simulations predict emission wavelengths and guide mutagenesis studies to engineer luciferin variants .
Q. What evolutionary evidence supports functional convergence of Watasenia luciferase with other bioluminescent systems?
Key Findings :
- Watasenia luciferase belongs to the acyl-CoA synthetase superfamily , unrelated to firefly or coelenterate luciferases.
- Convergent evolution is evident in its ability to adenylate luciferin, a mechanism shared with firefly luciferase despite distinct substrates.
- Phylogenetic analysis highlights independent origins of bioluminescence systems using ATP-dependent mechanisms .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
